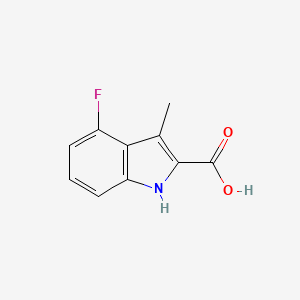

4-fluoro-3-methyl-1H-indole-2-carboxylic acid

CAS No.: 1417357-90-4

Cat. No.: VC2725135

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417357-90-4 |

|---|---|

| Molecular Formula | C10H8FNO2 |

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 4-fluoro-3-methyl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |

| Standard InChI Key | CETMTLAHNARHMC-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=C1C(=CC=C2)F)C(=O)O |

| Canonical SMILES | CC1=C(NC2=C1C(=CC=C2)F)C(=O)O |

Introduction

Chemical Structure and Properties

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS No.: 1417357-90-4) is a substituted indole derivative with a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol. Its structure features a bicyclic framework consisting of a benzene ring fused to a pyrrole ring, with three key functional groups:

-

A fluorine atom at the 4-position of the indole ring

-

A methyl group at the 3-position of the indole ring

-

A carboxylic acid group at the 2-position of the indole ring

The compound belongs to the broader class of indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science. The structural features of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid contribute to its unique chemical reactivity and biological properties.

Physical and Chemical Properties

The physical and chemical properties of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C10H8FNO2 |

| Molecular Weight | 193.17 g/mol |

| CAS Number | 1417357-90-4 |

| IUPAC Name | 4-fluoro-3-methyl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |

| Standard InChIKey | CETMTLAHNARHMC-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=C1C(=CC=C2)F)C(=O)O |

| Canonical SMILES | CC1=C(NC2=C1C(=CC=C2)F)C(=O)O |

Synthesis and Preparation Methods

The synthesis of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid can be achieved through various organic chemistry methods. These typically involve the modification of indole precursors through specific reaction sequences.

Related Synthetic Methods

In the broader context of indole derivative synthesis, related compounds have been prepared through standard peptide coupling conditions using previously synthesized carboxylic acid intermediates . For example, indole carboxamide analogs were generated as shown in various medicinal chemistry studies focused on improving their metabolic stability and solubility profiles .

| Compound | Modification | Effect on Activity | IC50 (μM) |

|---|---|---|---|

| 3 | Parent compound | Baseline activity | 6.85 |

| 15 | Long-chain p-trifluorophenyl at C3 | 5.3-fold improvement | 1.30 |

| 18 | o-fluorophenyl at C3 | 6.5-fold improvement | 1.05 |

| 20a | Optimized structure | Significant enhancement | 0.13 |

Applications in Drug Discovery and Development

The structural features and biological activities of 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and related compounds highlight their potential in drug discovery and development.

Building Block for Pharmaceutical Compounds

4-Fluoro-3-methyl-1H-indole-2-carboxylic acid serves as a valuable building block for designing novel pharmaceutical compounds. Its unique structure offers opportunities for further modification to target specific biological pathways.

Recent Research Findings

Recent research has focused on optimizing indole-2-carboxylic acid derivatives for improved pharmacological properties and biological activities.

Rhodaelectro-Catalyzed Synthesis

An innovative approach for synthesizing pyrano[3,4-b]indol-1(9H)-ones via double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes has been developed using rhodaelectro-catalysis . This method represents an advancement in the synthetic methodology for creating complex indole-derived structures.

Comparison with Similar Compounds

Understanding the differences between 4-fluoro-3-methyl-1H-indole-2-carboxylic acid and structurally related compounds provides insights into structure-function relationships.

Positional Isomers

Various positional isomers of fluoro-methyl-indole-2-carboxylic acid have been studied, each with distinct properties and activities:

Structural Analogs

Structural analogs with variations in the substitution pattern or functional groups also exhibit interesting properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume